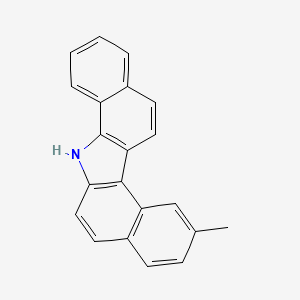

7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL-

Description

Significance of Carbazole (B46965) and its Derivatives in Advanced Chemical Research

Carbazole, a heterocyclic compound first isolated from coal tar in 1872, and its derivatives are fundamental scaffolds in numerous areas of chemical and biomedical research. ijpsjournal.comnih.gov These tricyclic aromatic amines are recognized for their unique electronic and photophysical properties, making them valuable components in the development of advanced materials. tandfonline.commagtech.com.cn The carbazole nucleus, with its electron-rich nitrogen atom, facilitates chemical modifications at various positions, leading to a vast library of derivatives with tailored functionalities. tandfonline.com

In medicinal chemistry, carbazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. ijpsjournal.comwisdomlib.orgresearchgate.netechemcom.com The discovery of the anticancer properties of ellipticine, a carbazole alkaloid, was a significant milestone that spurred extensive research into synthetic carbazole-based compounds as potential therapeutic agents. researchgate.net

Furthermore, the inherent photoluminescence and charge-transporting capabilities of carbazoles have positioned them as key building blocks in the field of materials science. tandfonline.com They are extensively utilized in the design of organic light-emitting diodes (OLEDs), particularly for blue light emission, as well as in photovoltaics and as hosts for phosphorescent materials. magtech.com.cn The versatility of the carbazole framework continues to attract significant research interest for the development of novel functional molecules. ijpsjournal.comtandfonline.com

Overview of Dibenzo[a,g]carbazole Class of Compounds

The dibenzo[c,g]carbazole (DBC) class of compounds are polycyclic aromatic hydrocarbons (PAHs) containing a carbazole core fused with two additional benzene (B151609) rings. nih.govchemicalbook.comnist.gov These are environmental pollutants often formed from the incomplete combustion of organic materials. nih.gov DBCs are characterized by their high lipophilicity, yet they exhibit greater water solubility and are metabolized more rapidly than their homocyclic aromatic counterparts. nih.gov

From a chemical standpoint, the extended π-system in dibenzocarbazoles results in distinct spectroscopic and electronic properties. Research has shown that these compounds can be activated for biological activity both at the ring carbon atoms and at the pyrrole (B145914) nitrogen. nih.gov The metabolism of these compounds is complex and can be influenced by the specific arrangement of the fused rings.

Research Gaps and Motivations for Studying 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL-

While significant research has been conducted on the parent compound, 7H-dibenzo[c,g]carbazole, and some of its derivatives, specific investigations into methylated analogues like 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- are less common. nih.govnih.govnih.gov The introduction of a methyl group to the dibenzocarbazole (B1207471) skeleton can significantly alter its electronic properties, steric hindrance, and metabolic fate. Understanding these modifications is crucial as they can lead to derivatives with unique biological activities or material properties.

The motivation for studying 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- stems from the need to elucidate structure-activity relationships within the dibenzocarbazole class. For instance, studies on other methylated derivatives have shown tissue-specific genotoxicity, highlighting the profound impact of methyl substitution. nih.govnih.gov Research into the 2-methyl derivative could provide valuable insights into how the position of the methyl group influences its chemical reactivity, biological interactions, and potential applications. A significant research gap exists in the comprehensive characterization and exploration of the specific properties and potential applications of this particular methylated dibenzocarbazole.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63918-57-0 |

|---|---|

Molecular Formula |

C21H15N |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

5-methyl-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |

InChI |

InChI=1S/C21H15N/c1-13-6-7-15-9-11-19-20(18(15)12-13)17-10-8-14-4-2-3-5-16(14)21(17)22-19/h2-12,22H,1H3 |

InChI Key |

IAQYOFNCAUPEBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Chemical and Physical Properties of 7h Dibenzo A,g Carbazole, 2 Methyl

The fundamental properties of 7H-Dibenzo[a,g]carbazole, 2-methyl- are presented below.

| Property | Value |

| Molecular Formula | C21H15N |

| Molecular Weight | 281.35 g/mol |

| Appearance | Not specified in available data |

| Melting Point | Not specified in available data |

| Boiling Point | Not specified in available data |

| Solubility | Not specified in available data |

Spectroscopic and Advanced Analytical Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Detailed experimental data from advanced spectroscopic techniques for the structural elucidation and quantitative analysis of 2-methyl-7H-dibenzo[a,g]carbazole are not available in published literature. While these techniques are standard for characterizing novel or known compounds, their application to this specific molecule has not been reported.

Infrared (IR) and Raman Spectroscopy

No experimental or theoretical Infrared (IR) or Raman spectra for 2-methyl-7H-dibenzo[a,g]carbazole have been found in the reviewed scientific databases. Such spectra would be essential for identifying its characteristic vibrational modes, including N-H stretching, C-H stretching of the aromatic and methyl groups, and the complex fingerprint region corresponding to the vibrations of the fused ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, qNMR)

Specific ¹H NMR and ¹³C NMR spectral data, which are critical for confirming the precise structure and connectivity of the molecule, including the location of the methyl group, have not been published for 2-methyl-7H-dibenzo[a,g]carbazole. Furthermore, no quantitative NMR (qNMR) studies have been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There are no published Ultraviolet-Visible (UV-Vis) absorption spectra for 2-methyl-7H-dibenzo[a,g]carbazole. This data would typically provide information about the electronic transitions within the conjugated π-system of the dibenzocarbazole (B1207471) core.

Fluorescence Spectroscopy and Luminescence Studies

Information regarding the fluorescence or general luminescence properties (such as emission maxima, quantum yields, and lifetimes) of 2-methyl-7H-dibenzo[a,g]carbazole is not present in the scientific literature. These studies would be valuable for understanding its photophysical behavior.

Mass Spectrometry (MS/MS, HRMS) for Molecular Characterization

No mass spectrometry data, including tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) for the exact mass determination, could be located for 2-methyl-7H-dibenzo[a,g]carbazole. This information is fundamental for confirming the compound's molecular formula and fragmentation patterns.

Spectroscopic Studies on Intermolecular Interactions

There are no available spectroscopic studies detailing the intermolecular interactions of 2-methyl-7H-dibenzo[a,g]carbazole, such as those involving hydrogen bonding (via the N-H group) or π-π stacking interactions between the aromatic rings.

Spectroscopic Analysis of Electronic Transitions and Photophysical Phenomena

The electronic absorption and emission properties of dibenzo[a,g]carbazole derivatives are of significant interest due to their potential applications in optoelectronic materials. The photophysical behavior is governed by electronic transitions within the extensive π-conjugated system. While specific experimental data for 2-methyl-7H-dibenzo[a,g]carbazole is not extensively documented in publicly available research, the spectroscopic characteristics can be inferred from its parent isomers and the well-understood effects of methyl substitution on aromatic chromophores.

The electronic spectra of large polycyclic aromatic hydrocarbons like dibenzocarbazoles are characterized by multiple absorption bands in the ultraviolet and visible regions. These bands arise from π-π* transitions, where an electron is promoted from a bonding (π) to an antibonding (π*) molecular orbital. The position, intensity, and fine structure of these bands are sensitive to the size and topology of the conjugated system, as well as the nature and position of any substituents.

Research on the closely related isomer, 7H-dibenzo[c,g]carbazole, provides a foundation for understanding the electronic transitions of the dibenzo[a,g]carbazole system. For 7H-dibenzo[c,g]carbazole, characteristic absorption bands have been reported. nih.gov The introduction of a methyl group at the 2-position of the 7H-dibenzo[a,g]carbazole framework is expected to induce a slight red-shift (bathochromic shift) in the absorption and emission spectra. This is due to the electron-donating nature of the methyl group, which can perturb the energy levels of the π molecular orbitals.

The fluorescence of these compounds is also a key characteristic. Upon absorption of light, the molecule is excited to a higher electronic state. It can then relax to the ground state via several pathways, including the emission of a photon (fluorescence). The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is shifted to longer wavelengths (a Stokes shift). The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is an important parameter for applications in areas like organic light-emitting diodes (OLEDs). For carbazole (B46965) derivatives, fluorescence quantum yields can be influenced by solvent polarity and temperature. researchgate.net

Detailed Research Findings

Studies on various substituted carbazoles have shown that the position of the substituent significantly influences the photophysical properties. For instance, research on carbazole-dibenzofuran derived compounds demonstrated that altering the substitution position of the carbazole units can largely change the hole transport properties and the stability of the host material in blue phosphorescent OLEDs. researchgate.net This highlights the sensitivity of the electronic structure to the precise placement of functional groups.

Furthermore, investigations into twisted dibenzocarbazoles have revealed that the electronic nature of substituents on the aromatic rings has a pronounced effect on their photoreductive properties. Electron-donating groups were found to enhance catalytic efficiency, which is directly related to the electronic structure and excited-state properties of the molecule.

While a complete photophysical dataset for 2-methyl-7H-dibenzo[a,g]carbazole is not available, the table below presents the reported absorption data for the parent isomer, 7H-dibenzo[c,g]carbazole, which serves as a useful reference point. It is anticipated that the absorption maxima for 2-methyl-7H-dibenzo[a,g]carbazole would be slightly shifted to longer wavelengths compared to these values.

Table 3.3.1: Spectroscopic Data for 7H-Dibenzo[c,g]carbazole

| Parameter | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Solvent/Conditions |

|---|---|---|---|

| Absorption Maximum | 313 | 4,210 | 5% Acetonitrile, 95% Water (pH 4.5) nih.gov |

| Absorption Maximum | 366 | 13,000 | 5% Acetonitrile, 95% Water (pH 4.5) nih.govchemicalbook.comchembk.com |

This table presents data for the isomer 7H-dibenzo[c,g]carbazole as a reference due to the lack of specific data for 2-methyl-7H-dibenzo[a,g]carbazole. The absorption maxima for the 2-methyl derivative are expected to show a slight bathochromic shift.

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

No published studies utilizing Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) specifically for 2-methyl-7H-dibenzo[a,g]carbazole were found. Such calculations would be necessary to determine the fundamental electronic and structural properties of the molecule.

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap for 2-methyl-7H-dibenzo[a,g]carbazole is not available in existing literature. These values are critical for understanding a molecule's electronic behavior, including its potential as a semiconductor or in optical applications.

A theoretical geometry optimization and conformational analysis for 2-methyl-7H-dibenzo[a,g]carbazole has not been reported. This type of study would reveal the most stable three-dimensional structure of the molecule, its bond lengths, angles, and dihedral angles.

There are no available theoretical predictions for the infrared (IR) or Nuclear Magnetic Resonance (NMR) spectra of 2-methyl-7H-dibenzo[a,g]carbazole. Computational spectroscopy is a valuable tool for complementing and interpreting experimental data.

An analysis of the charge transport properties, which would evaluate the potential of 2-methyl-7H-dibenzo[a,g]carbazole for use in organic electronic devices, has not been performed according to available records.

Molecular Dynamics Simulations and Intermolecular Interactions

No molecular dynamics simulation studies have been published for 2-methyl-7H-dibenzo[a,g]carbazole. These simulations are used to understand how the molecule interacts with itself and with other molecules in a condensed phase.

Theoretical Studies on Reaction Mechanisms and Pathways

There are no theoretical studies on the potential reaction mechanisms or metabolic pathways involving 2-methyl-7H-dibenzo[a,g]carbazole. Such research would be key to understanding its reactivity and potential biological activity.

Computational Prediction of Derivative Properties and Design Principles

Computational chemistry, particularly through the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool for predicting the electronic and photophysical properties of novel organic materials. nih.gov In the realm of dibenzocarbazole derivatives, these theoretical investigations are crucial for establishing structure-property relationships and guiding the synthesis of new molecules with tailored characteristics for specific applications, such as in optoelectronic devices. researchgate.net

Influence of Substituents on Electronic Properties

The electronic landscape of the dibenzocarbazole core is highly sensitive to the nature and position of substituent groups. acs.org Theoretical studies on various carbazole-based systems have demonstrated that strategic functionalization can effectively tune key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and charge transport properties. researchgate.netnankai.edu.cn

For instance, a computational study on dibenzocarbazole-based derivatives designed for hole-transporting materials (HTMs) in perovskite solar cells systematically investigated the effect of substituting terminal groups on the diphenylamine (B1679370) moieties of a reference dibenzocarbazole compound (HTMR). nih.gov The introduction of various electron-donating groups (ED1-ED4) led to significant changes in the calculated electronic and photophysical properties. nih.gov

The general principle observed is that electron-donating substituents, such as methyl groups, tend to raise the HOMO energy level. This effect can lead to a reduction in the HOMO-LUMO gap, which in turn influences the absorption and emission spectra of the molecule. nankai.edu.cn The precise impact of a substituent is also dependent on its position on the carbazole framework. researchgate.net

Predicted Properties of 2-Methyl-7H-dibenzo[a,g]carbazole

While specific computational data for 2-methyl-7H-dibenzo[a,g]carbazole is not extensively available in the cited literature, design principles derived from analogous compounds allow for the formulation of well-grounded predictions. The introduction of a methyl group, an electron-donating substituent, at the 2-position of the 7H-dibenzo[a,g]carbazole scaffold is expected to influence its properties in the following ways:

HOMO and LUMO Energy Levels: The methyl group is predicted to raise the HOMO energy level compared to the unsubstituted parent compound. The effect on the LUMO energy level is generally less pronounced but can also be slightly destabilized (raised).

Ionization Potential and Electron Affinity: A higher HOMO energy correlates with a lower ionization potential, making the molecule easier to oxidize. This is a desirable characteristic for hole-transporting materials. nih.gov

Solubility: The presence of the methyl group may also enhance the solubility of the compound in organic solvents, which is a practical advantage for device fabrication from solution. nih.gov

To illustrate the quantitative impact of substitutions on a dibenzocarbazole core, the following table presents data from a theoretical study on designed dibenzocarbazole derivatives (HTM1a-HTM4a), showcasing how different electron-donating terminal groups alter key electronic parameters. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| HTMR | -5.195 | -1.579 | 3.616 | 5.195 | 1.579 |

| HTM1a | -5.050 | -1.531 | 3.519 | 5.050 | 1.531 |

| HTM2a | -4.954 | -1.488 | 3.466 | 4.954 | 1.488 |

| HTM3a | -4.856 | -1.464 | 3.392 | 4.856 | 1.464 |

| HTM4a | -4.745 | -1.440 | 3.305 | 4.745 | 1.440 |

Data sourced from a computational study on dibenzocarbazole derivatives for perovskite solar cells. nih.gov The compounds listed are specifically designed derivatives and not direct isomers of 7H-dibenzo[a,g]carbazole, 2-methyl-.

These computational insights underscore the design principle that even small modifications, such as the addition of a methyl group, can systematically engineer the electronic properties of the dibenzocarbazole framework. This predictive capability is invaluable for the rational design of new materials for advanced applications.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the applications of the chemical compound 7H-Dibenzo(a,g)carbazole, 2-methyl- in the fields of materials science and organic electronics as outlined in the request.

Searches for this specific methylated derivative of dibenzo[a,g]carbazole did not yield any research findings related to its use in:

Organic Light-Emitting Diodes (OLEDs) as an emitter, host, or charge transport material.

Thermally Activated Delayed Fluorescence (TADF) emitters.

Organic Photovoltaics (OPVs) or solar cells.

Organic Thin-Film Transistors (OTFTs).

While there is extensive research on carbazole derivatives in general, and even on other isomers of dibenzocarbazole for these applications, the specific compound "7H-Dibenzo(a,g)carbazole, 2-methyl-" does not appear to be documented in publicly accessible scientific databases for the requested uses. Therefore, the generation of an article based on the provided outline for this particular compound is not possible at this time.

Research Applications and Findings

Established Synthetic Routes for Carbazole and Substituted Carbazole Scaffoldsnih.govorganic-chemistry.orgnih.govkyoto-u.ac.jpbeilstein-journals.orgrsc.orgnih.gov

The carbazole core is a significant structural motif found in numerous natural products and functional materials, driving the development of a wide array of synthetic methods. nih.govbeilstein-journals.org These methods can be broadly categorized into classical cyclization reactions and modern cross-coupling strategies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Graebe–Ullmann Synthesis and Modificationsnih.govkyoto-u.ac.jp

The Graebe–Ullmann reaction, first reported in 1896, is a classic method for synthesizing carbazoles. nih.govresearchgate.net The process typically involves the diazotization of an N-aryl-2-aminobenzene (o-aminodiphenylamine) derivative to form a 1-phenyl-1,2,3-benzotriazole intermediate. researchgate.netyoutube.com Subsequent thermolysis of this triazole results in the extrusion of nitrogen gas, generating a diradical species that cyclizes to form the carbazole ring in high yield. researchgate.net

This method has been utilized to prepare a variety of substituted carbazoles, including chloro, methyl, and amino derivatives. researchgate.net A significant modification involves performing the reaction in a one-pot procedure, which can be facilitated by microwave irradiation to reduce reaction times. researchgate.net

Bucherer Carbazole Synthesiskyoto-u.ac.jp

The Bucherer carbazole synthesis is another traditional method that constructs the carbazole skeleton from different starting materials. wikipedia.org This reaction involves the condensation of a naphthol with an aryl hydrazine (B178648) in the presence of sodium bisulfite. nih.govwikipedia.orghandwiki.org The reaction is believed to proceed through the formation of intermediate tetralonesulfonic acids and tetraloniminesulfonic acids. researchgate.netresearchgate.net

This synthesis is particularly useful for creating benzo[a]carbazole and benzo[c]carbazole systems and proceeds in a manner analogous to the Fischer indole (B1671886) synthesis. researchgate.net

Palladium-Catalyzed Reactionsorganic-chemistry.orgnih.govkyoto-u.ac.jp

Palladium catalysis has revolutionized the synthesis of carbazoles, offering high efficiency and broad functional group tolerance. kyoto-u.ac.jp These methods often involve the intramolecular C-N bond formation through various mechanisms.

One prominent strategy is the tandem C-H functionalization and C-N bond formation. nih.gov This approach allows for the assembly of unsymmetrical carbazoles from biaryl amide substrates. The palladium catalyst, often in the form of Pd(OAc)₂, facilitates the cyclization, with a co-oxidant like Cu(OAc)₂ used to regenerate the active Pd(II) species. nih.govorganic-chemistry.org This method is effective for creating a variety of substitution patterns. nih.gov

Another powerful approach is the one-pot synthesis from anilines and 1,2-dihaloarenes or aryl triflates. organic-chemistry.orgacs.org This involves a sequence of intermolecular amination (Buchwald-Hartwig type) followed by an intramolecular direct arylation. organic-chemistry.orgacs.org Magnetically recoverable palladium nanocatalysts have been developed to make this process more sustainable. organic-chemistry.org Additionally, cyclic diaryliodonium salts can be used as coupling partners with anilines in a palladium-catalyzed cascade reaction to form N-arylated carbazoles. beilstein-journals.orgnih.gov

| Catalyst System | Substrates | Key Features | Yields |

| Pd(OAc)₂ / Cu(OAc)₂ / O₂ | 2-Acetaminobiphenyls | Tandem C-H functionalization and C-N bond formation. nih.gov | Excellent |

| Pd(0) catalyst | o-haloanilines / halobenzenes | Cascade Buchwald-Hartwig N-arylation and C-H arylation. acs.org | Good to Excellent |

| Pd nanocatalyst (on biochar) | Anilines / 1,2-dihaloarenes | Microwave-assisted, reduced reaction times. organic-chemistry.org | Excellent |

| Pd(OAc)₂ | Cyclic iodonium (B1229267) salts / Anilines | Direct synthesis of N-arylated carbazoles. beilstein-journals.org | Up to 71% |

Lewis Acid-Mediated Annulations and Cyclizationsnih.gov

Lewis acids are effective catalysts for constructing carbazole frameworks through annulation and cyclization reactions. rsc.org A notable example is the [3+3] annulation of donor-acceptor cyclopropanes with indonyl alcohols, which provides a highly efficient, one-step synthesis of substituted carbazoles. nih.gov

Another strategy involves the dehydrative [3+3] annulation of benzylic alcohols with propargylic alcohols, catalyzed by Lewis acids like Yb(OTf)₃. acs.org This cascade process involves multiple bond formations in a single operation, with water as the only byproduct. acs.org Lewis acids such as FeCl₃ and ZnBr₂ can also mediate the synthesis of annulated carbazoles from bromomethyl indoles and arene substrates via Friedel-Crafts alkylation followed by cyclization and aromatization. rsc.org Recently, a two-pot synthesis of twisted dibenzocarbazoles was developed using PTSA·H₂O-catalyzed annulation between an indole derivative and a 1,4-dicarbonyl compound. acs.orgacs.org

Intramolecular C–H Amination Reactionsorganic-chemistry.org

Intramolecular C–H amination represents a modern and atom-economical approach to carbazole synthesis. nih.gov This strategy involves the direct formation of a C–N bond by activating a C–H bond of an arene ring. Various catalytic systems have been developed to achieve this transformation.

Palladium(II) catalysts can facilitate this reaction under mild conditions, proceeding through a Pd(II)/Pd(IV) catalytic cycle where a strained cyclic diacyl peroxide acts as a crucial oxidant. rsc.org Iron catalysts, offering a greener alternative, can be used for intramolecular cross-dehydrogenative coupling with air as the oxidant. rsc.org This method allows for the synthesis of N-H carbazoles from substrates like 2-cyclohexenyl aminoarenes through a combined C-H amination and aromatization process. rsc.org

Furthermore, nitrene insertion into C-H bonds is a powerful tool for building the carbazole skeleton. nih.gov While often requiring transition metals or harsh conditions (UV light, high temperature), recent advances have employed aryl sulfilimines as nitrene precursors. nih.govnih.gov These substrates can undergo intramolecular C-H amination induced by visible light or rhodium catalysts under mild conditions, offering a safer alternative to potentially hazardous aryl azides. nih.govnih.gov

Transition Metal-Free Approachesrsc.org

The demand for metal-free synthetic methods, particularly for applications in pharmaceuticals and organic electronics where metal contamination is a concern, has spurred the development of transition-metal-free routes to carbazoles. kyoto-u.ac.jprsc.org

One such method is the photostimulated SRN1 reaction of 2'-halo[1,1'-biphenyl]-2-amines. acs.orgacs.org Under irradiation with light and in the presence of a base like t-BuOK, these substrates undergo intramolecular cyclization to form carbazoles in good yields. acs.org

Another innovative approach involves the "aromatic metamorphosis" of dibenzothiophene (B1670422) dioxides. kyoto-u.ac.jp In a one-pot reaction, these substrates undergo sequential intermolecular and intramolecular nucleophilic aromatic substitution (SNAr) with anilines to yield carbazoles without the need for any metal catalyst. kyoto-u.ac.jp A facile synthesis of N-arylated carbazoles has also been reported via the ladderization of fluorinated oligophenylenes, a reaction triggered by an electronic transfer from dimsyl anions. rsc.orgrsc.org

Targeted Synthesis of 7H-DIBENZO(a,g)CARBAZOLE, 2-METHYL- and its Analogs

While a study has been conducted on a series of nine methylated derivatives of 7H-dibenzo[c,g]carbazole for carcinogenicity testing, the specific synthetic pathways for each, including the 2-methyl derivative, are not extensively detailed in readily available literature. nih.gov However, the synthesis of the dibenzo[a,g]carbazole core and its analogs generally relies on established cyclization reactions.

Classic methods such as the Graebe-Ullmann reaction, which involves the thermal decomposition of a 1-phenyl-1,2,3-benzotriazole, serve as a foundational approach for forming carbazole rings. youtube.comresearchgate.netrsc.org In principle, a suitably substituted o-aminodiphenylamine precursor bearing a methyl group at the correct position could undergo diazotization and subsequent cyclization to yield 2-methyl-7H-dibenzo[a,g]carbazole.

More contemporary methods often involve metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular amination has been successfully used to prepare the scaffold of 6H-dibenzo[b,h]carbazole, a related isomer. researchgate.net A recently developed two-pot, three-step synthesis for "twisted" dibenzocarbazoles utilizes a PTSA·H2O-catalyzed annulation between an indole derivative and a 1,4-dicarbonyl compound. acs.org This highlights the adaptability of modern synthetic strategies to create diverse carbazole structures.

The synthesis of other methylated and functionalized analogs of DBC is well-documented. N-methyl-DBC has been synthesized for biological studies, as have various hydroxylated derivatives such as 2-OH-DBC and 3-OH-DBC. nih.govnih.gov The synthesis of 5,9-dimethyl-DBC has also been accomplished for use in toxicological research. nih.govnih.gov These syntheses provide a framework for the potential targeted synthesis of the 2-methyl analog, likely starting from a correspondingly methylated naphthalene (B1677914) or biphenyl (B1667301) precursor.

Table 1: Examples of Synthesized 7H-Dibenzo[c,g]carbazole Analogs

| Compound | Synthetic Context | Reference(s) |

|---|---|---|

| N-Methyl-DBC | Prepared for metabolism and mutagenesis studies. | nih.govnih.gov |

| 5,9-Dimethyl-DBC | Synthesized for genotoxicity and carcinogenicity studies. | nih.govnih.gov |

| 2-Hydroxy-DBC | Synthesized as an authentic standard for metabolism studies. | nih.govnih.gov |

| 3-Hydroxy-DBC | Prepared as a standard for metabolic research. | nih.govnih.gov |

| 4-Hydroxy-DBC | Synthesized for use in biological assays. | nih.govnih.gov |

| 5-Nitro-DBC | Synthesized from the parent DBC via nitration. | acs.org |

Functionalization and Derivatization Strategies of the Dibenzo(a,g)carbazole Core

The functionalization of the dibenzo[a,g]carbazole core is crucial for creating derivatives with tailored properties. While derivatization strategies specifically targeting 2-methyl-7H-dibenzo[a,g]carbazole have not been detailed, the reactivity of the parent DBC molecule provides significant insight into potential transformations.

A key functionalization reaction is nitration. The treatment of DBC with nitric acid in acetic acid can lead to mono- and di-nitro derivatives. acs.org Studies have shown that nitration occurs preferentially at the 5 and/or the symmetric 9 positions. acs.org This regioselectivity is a critical consideration for any functionalization attempt on a substituted core like 2-methyl-DBC. The presence of the methyl group, an activating, ortho-para directing group, would likely influence the positions of further electrophilic substitution.

Hydroxylated derivatives of DBC are also significant, often formed as metabolites. nih.govnih.govacs.org Synthetic strategies can target these structures, for instance, through the nitration of acetylated hydroxy-DBC precursors followed by hydrolysis. acs.org

Furthermore, the nitrogen atom of the carbazole ring is a key site for derivatization. N-alkylation, such as the synthesis of N-methyl-DBC, is a common strategy. nih.govnih.gov More complex substituents can also be introduced at the nitrogen. For example, N-substituted carbazole-imidazole hybrids have been synthesized by reacting N-alkyl bromide substituted carbazoles with imidazole (B134444) derivatives. nih.gov Another approach involves introducing phosphonic acid groups to the N-alkyl chain, creating derivatives for applications in materials science.

Recent advances in C-H functionalization offer powerful tools for derivatizing the carbazole skeleton directly, providing pathways to alkylated, borylated, and silylated products. chim.it These methods, often employing transition metal catalysts, could potentially be applied to selectively functionalize the 2-methyl-dibenzo[a,g]carbazole core.

Chemical Reactivity and Reaction Mechanisms of Dibenzo(a,g)carbazoles

The chemical reactivity of dibenzo[a,g]carbazoles is of significant interest, largely due to the biological activity of the parent compound and its derivatives. The metabolic activation of DBC is a key area of study, suggesting two primary pathways of activation: at the ring carbon atoms and at the pyrrole (B145914) nitrogen. nih.gov

Metabolic studies involving cytochrome P450 (CYP) enzymes show that DBC is biotransformed into various phenolic metabolites. nih.govnih.gov Computational studies on the metabolism of DBC by human CYP1A1 indicate that the molecule binds to the enzyme in two different modes. chemicalbook.com The metabolism is proposed to proceed mainly through an electrophilic addition-rearrangement mechanism, with the C5 position identified as a dominant site of reaction. chemicalbook.com The pyrrole nitrogen does not appear to participate directly in this metabolic pathway. chemicalbook.com

The presence and position of methyl groups on the dibenzocarbazole skeleton have a profound impact on its biological reactivity and tissue specificity as a carcinogen. nih.govnih.gov For example, N-methylation significantly reduces the DNA-binding activity in mouse liver compared to the parent compound. nih.gov Conversely, the 5,9-dimethyl derivative (DiMeDBC) is a potent hepatocarcinogen that strongly induces CYP1A1 and CYP1A2 expression. nih.gov

The reactivity of 2-methyl-7H-dibenzo[a,g]carbazole would be influenced by the electronic effects of the methyl group. As an electron-donating group, it would activate the aromatic system towards electrophilic attack. This could alter the regioselectivity of reactions like nitration compared to the unsubstituted parent compound. It could also influence the molecule's interaction with biological macromolecules, potentially altering its metabolic fate and biological activity, though specific studies on this are lacking.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 7H-Dibenzo[a,g]carbazole | DBC |

| 2-Methyl-7H-dibenzo[a,g]carbazole | - |

| N-Methyl-7H-dibenzo[c,g]carbazole | N-Methyl-DBC |

| 5,9-Dimethyl-7H-dibenzo[c,g]carbazole | DiMeDBC |

| 2-Hydroxy-7H-dibenzo[c,g]carbazole | 2-OH-DBC |

| 3-Hydroxy-7H-dibenzo[c,g]carbazole | 3-OH-DBC |

| 4-Hydroxy-7H-dibenzo[c,g]carbazole | 4-OH-DBC |

| 5-Nitro-7H-dibenzo[c,g]carbazole | 5-Nitro-DBC |

| 5,9-Dinitro-7H-dibenzo[c,g]carbazole | 5,9-Dinitro-DBC |

| 6H-Dibenzo[b,h]carbazole | - |

| 1-Phenyl-1,2,3-benzotriazole | - |

| o-Aminodiphenylamine | - |

| Nitric Acid | - |

| Acetic Acid | - |

Applications in Materials Science and Organic Electronics

Fluorescent Probes and Sensing Applications

The carbazole (B46965) scaffold is a common component in the design of fluorescent probes due to its inherent photoluminescent properties. emu.edu.tr These probes are engineered to detect various analytes, including ions and neutral molecules, through changes in their fluorescence emission. While derivatives of carbazole have been successfully developed for these purposes, there is no specific research available on the use of 2-methyl-7H-dibenzo[a,g]carbazole as a fluorescent probe or in sensing applications.

Supercapacitors and Energy Storage Devices

Organic electrode materials are gaining attention for their potential in energy storage devices like supercapacitors, owing to their flexibility, light weight, and tunable electrochemical properties. Carbazole-based polymers and dimers have been investigated for their energy storage capabilities, demonstrating the potential of this class of compounds in electrochemical applications. acs.org However, studies specifically evaluating the performance of 2-methyl-7H-dibenzo[a,g]carbazole as an electrode material for supercapacitors or other energy storage devices have not been reported.

Photochromic and Electrochromic Materials

Photochromic and electrochromic materials, which exhibit reversible changes in their optical properties upon exposure to light or an electric field, respectively, have applications in smart windows, displays, and optical data storage. While the extended π-systems of dibenzocarbazoles could theoretically be functionalized to impart such properties, there is a lack of published research on the photochromic or electrochromic behavior of 2-methyl-7H-dibenzo[a,g]carbazole.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor architectures, a common design for carbazole derivatives, can exhibit significant NLO responses. nih.govresearchgate.net Theoretical and experimental studies have been conducted on various carbazole-based chromophores to evaluate their NLO properties. nih.gov Nevertheless, specific data on the nonlinear optical coefficients or a detailed investigation of the NLO properties of 2-methyl-7H-dibenzo[a,g]carbazole are not present in the available literature.

Environmental Occurrence and Transformation in Academic Research

Presence in Environmental Matrices (e.g., coal, sediment, air, water)

Dibenzocarbazoles are heterocyclic aromatic compounds that typically originate from the incomplete combustion of organic materials. nih.govwikipedia.org As a class of compounds, they are identified in various environmental matrices.

The well-studied isomer, 7H-dibenzo[c,g]carbazole (DBC), is a known environmental pollutant found in tobacco smoke, soot, tar, and emissions from burning fossil fuels. nih.govwikipedia.orgca.govnj.gov It has been detected in household wood smoke and in the sediments of industrially contaminated rivers. wikipedia.org While specific data for 2-methyl-7H-dibenzo[a,g]carbazole is not available, the general distribution of related compounds suggests its potential presence in similar environments.

Research on coal source rocks has shown that carbazole (B46965) and its derivatives, including methylcarbazoles and benzocarbazoles, are significant components. wikipedia.org A study using pyrolysis simulation experiments on coal revealed that the content of carbazole compounds increases with thermal maturity, peaking in the mature stage. wikipedia.org Specifically, the relative abundance of 2-methylcarbazole (a related but simpler compound) was found to increase with rising maturity. wikipedia.org The study also identified benzo[a]carbazole and benzo[c]carbazole in these coal samples. wikipedia.org

In atmospheric studies, nitrated and hydroxylated derivatives of DBC have been found in airborne particulates, indicating that these compounds undergo transformation in the atmosphere. acs.org Carbazoles have also been detected in indoor dust and air samples. nih.gov

Table 1: Occurrence of Related Dibenzocarbazole (B1207471) Compounds in Environmental Matrices

| Compound | Environmental Matrix | Source/Reference |

|---|---|---|

| 7H-dibenzo[c,g]carbazole (DBC) | Tobacco Smoke, Soot, Tar, Wood Smoke, River Sediment | nih.govwikipedia.orgca.govnj.gov |

| Benzo[a]carbazole | Coal Source Rocks | wikipedia.org |

| Benzo[c]carbazole | Coal Source Rocks | wikipedia.org |

| Nitrated/Hydroxylated DBC | Airborne Particulates | acs.org |

Environmental Fate Studies (e.g., biodegradation, photolysis, sorption)

The environmental fate of dibenzocarbazoles is governed by processes such as biodegradation, photolysis, and sorption to environmental particles. Despite high lipophilicity, compounds like DBC are noted to be more water-soluble and are metabolized more rapidly than their homocyclic aromatic hydrocarbon counterparts. nih.govwikipedia.org

The biodegradation of carbazole, the parent compound of the dibenzocarbazole family, has been extensively studied. The primary mechanism is angular dioxygenation, a reaction that breaks down the stable ring structure. nih.govresearchgate.net Bacteria from the Proteobacteria and Actinobacteria phyla are key degraders, with Pseudomonas and Sphingomonas species being frequently isolated from environments like activated sludge and soil. nih.gov

Studies on methylated carbazoles (not dibenzocarbazoles) have shown that the position of the methyl group influences the rate of biodegradation. nj.gov For instance, a strain of Pseudomonas sp. was found to degrade C(1)-methylcarbazoles preferentially over C(2)-methylcarbazoles. nj.gov This suggests that the specific location of the methyl group on the 7H-dibenzo[a,g]carbazole ring would be a critical factor in its microbial degradation.

Photolysis is a significant degradation pathway for carbazoles in aquatic environments. nih.gov The extended aromatic system of dibenzocarbazoles allows them to absorb ultraviolet (UV) light, leading to photoactivation. nih.gov For 7H-dibenzo[c,g]carbazole, direct photolysis has been observed, with a reported half-life of just 0.37 hours in pure water at noon in mid-January. nih.gov The rate of photolysis is not significantly affected by the presence of oxygen but can be influenced by substances like humic material in natural waters. nih.gov

Research has shown that UVA radiation can potentiate the toxic effects of DBC and its methyl derivatives, leading to the generation of reactive oxygen species and oxidative damage. nih.govnih.gov This photo-induced toxicity underscores the importance of photolysis in the environmental fate of these compounds.

The tendency of carbazoles to adsorb to soil and sediment is a key factor in their environmental persistence. nih.gov This sorption process can limit the availability of the compound for other degradation processes like biodegradation and photolysis. nih.gov For instance, the adsorption of carbazole to sediment can make photolysis unattainable. nih.gov Given the high lipophilicity (hydrophobicity) of dibenzocarbazoles, it is expected that 7H-dibenzo[a,g]carbazole, 2-methyl- would strongly sorb to organic matter in soil and sediment, reducing its mobility and bioavailability.

Transformation Pathways and Metabolite Identification in Environmental Systems

The biotransformation of dibenzocarbazoles is a critical area of study, as the metabolites produced can have different toxicological profiles than the parent compound. The metabolism of 7H-dibenzo[c,g]carbazole is known to be complex, with activation possible at both the ring carbons and the nitrogen atom. nih.gov

In laboratory studies using rat liver preparations, the metabolism of DBC was found to predominantly produce phenolic derivatives. oup.com Metabolites such as 2-hydroxy-DBC and 3-hydroxy-DBC were identified. oup.com The specific enzymes involved, particularly from the cytochrome P450 (CYP) family like CYP1A1 and CYP1A2, play a pivotal role in these transformation pathways. nih.govnih.gov

Furthermore, environmental transformation can occur through atmospheric reactions. Nitrated derivatives of DBC have been identified in airborne particulates, suggesting that reactions with nitrogen oxides in the atmosphere are a relevant transformation pathway. acs.org

Table 2: Identified Metabolites and Transformation Products of 7H-dibenzo[c,g]carbazole (DBC)

| Product | Transformation Pathway | System/Matrix | Reference |

|---|---|---|---|

| 2-hydroxy-DBC | Metabolism | Rat Liver Preparations | oup.com |

| 3-hydroxy-DBC | Metabolism | Rat Liver Preparations | oup.com |

Advanced Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methods for 7H-dibenzo(a,g)carbazole, 2-methyl-, enabling its separation from complex mixtures and subsequent quantification. The choice of chromatographic technique and detector is dictated by the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of 7H-dibenzo(a,g)carbazole, 2-methyl-. Its applicability is enhanced by the use of various detectors that offer different levels of selectivity and sensitivity.

HPLC with UV-Vis Detection: This method relies on the principle that 7H-dibenzo(a,g)carbazole, 2-methyl- absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. While providing a robust and cost-effective means of detection, its selectivity can be limited in complex samples where other compounds may co-elute and absorb at similar wavelengths.

HPLC with Fluorescence Detection: A significant improvement in selectivity and sensitivity is achieved by using fluorescence detection. 7H-dibenzo(a,g)carbazole, 2-methyl-, like many polycyclic aromatic compounds, is fluorescent, meaning it absorbs light at one wavelength and emits it at a longer wavelength. This property allows for highly specific detection, as few compounds in a complex mixture will share the same excitation and emission wavelengths.

HPLC with Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides the highest level of selectivity and sensitivity. After separation by the HPLC column, the analyte is ionized and its mass-to-charge ratio is determined. This allows for unambiguous identification and quantification, even at trace levels in highly complex matrices. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by fragmenting the parent ion and detecting specific product ions, minimizing interferences.

Table 1: HPLC Methods for 7H-dibenzo(a,g)carbazole, 2-methyl- Analysis

| Detector | Advantages | Limitations |

|---|---|---|

| UV-Vis | Robust, cost-effective | Limited selectivity in complex matrices |

| Fluorescence | High selectivity and sensitivity | Requires fluorescent analyte |

| Mass Spectrometry (MS) | Highest selectivity and sensitivity, structural information | Higher instrument cost and complexity |

Gas chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like 7H-dibenzo(a,g)carbazole, 2-methyl-. When coupled with mass spectrometry, particularly tandem mass spectrometry (GC-MS/MS), it offers exceptional sensitivity and selectivity. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. The use of MS/MS allows for the selection of a specific precursor ion of 7H-dibenzo(a,g)carbazole, 2-methyl-, its fragmentation, and the monitoring of a characteristic product ion, which significantly reduces background noise and improves detection limits.

For extremely complex samples, such as those from petroleum or heavily contaminated environmental sites, comprehensive two-dimensional gas chromatography (GC×GC) provides a superior separation power compared to conventional one-dimensional GC. In GC×GC, two different GC columns are connected in series. The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column. This results in a two-dimensional chromatogram with significantly enhanced resolution, allowing for the separation of 7H-dibenzo(a,g)carbazole, 2-methyl- from a multitude of interfering compounds that would co-elute in a one-dimensional system.

Supercritical fluid chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the advantages of both gas and liquid chromatography. It can be faster than HPLC and can be used for the analysis of thermally labile compounds that are not suitable for GC. When coupled with mass spectrometry (SFC-MS), it provides a powerful tool for the analysis of 7H-dibenzo(a,g)carbazole, 2-methyl-, offering high resolution and sensitivity.

Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction)

To analyze trace levels of 7H-dibenzo(a,g)carbazole, 2-methyl-, a pre-concentration step is often necessary to increase the analyte concentration to a level detectable by the analytical instrument. Microextraction techniques are favored for this purpose as they are fast, require minimal solvent, and are environmentally friendly.

Dispersive liquid-liquid microextraction (DLLME) is a particularly effective technique. In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for extraction. After a short extraction time, the mixture is centrifuged, and the sedimented extraction solvent containing the concentrated 7H-dibenzo(a,g)carbazole, 2-methyl- is collected for analysis.

Method Development and Validation for Trace Analysis in Complex Matrices

The development of a reliable analytical method for 7H-dibenzo(a,g)carbazole, 2-methyl- at trace levels in complex matrices such as soil, sediment, water, and biological tissues requires careful optimization and validation. This process involves several key steps:

Optimization of Sample Preparation: This includes selecting the most efficient extraction technique (e.g., Soxhlet, pressurized liquid extraction, DLLME) and cleanup procedure to remove interfering compounds.

Optimization of Chromatographic Conditions: This involves selecting the appropriate column, mobile phase (for HPLC and SFC) or temperature program (for GC), and flow rates to achieve the best separation of 7H-dibenzo(a,g)carbazole, 2-methyl- from other matrix components.

Optimization of Detector Parameters: For techniques like MS/MS, this includes optimizing the ionization source conditions and selecting the most sensitive and specific precursor and product ion transitions.

Method Validation: The developed method must be rigorously validated to ensure its performance. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Table 2: Key Validation Parameters for Analytical Methods

| Parameter | Description |

|---|---|

| Linearity | Proportionality of signal to concentration. |

| Accuracy | Closeness of measured value to the true value. |

| Precision | Reproducibility of the measurement. |

| Limit of Detection (LOD) | Lowest detectable concentration. |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration with accuracy and precision. |

| Robustness | Insensitivity to small changes in method parameters. |

Isotopic Labeling and Tracing Methods

Isotopic labeling is a powerful technique employed in the advanced analytical study of chemical compounds, providing a means to trace their metabolic fate and environmental distribution. In the context of 7H-dibenzo[a,g]carbazole, 2-methyl-, while direct studies on this specific isomer are not extensively documented in publicly available research, the principles and methodologies are well-established through research on the parent compound, 7H-dibenzo[c,g]carbazole (DBC), and its other derivatives. These methods are directly applicable to the investigation of 2-methyl-7H-dibenzo[a,g]carbazole.

The core principle of isotopic labeling involves the substitution of one or more atoms of a molecule with their isotope. Isotopes are variants of a particular chemical element which differ in neutron number. While they share the same chemical properties, the difference in mass allows them to be distinguished analytically. For organic molecules like 2-methyl-7H-dibenzo[a,g]carbazole, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. Radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) are also employed, particularly for their high sensitivity in detection.

The synthesis of isotopically labeled compounds is a critical first step. For carbazole (B46965) derivatives, deuteration is a common strategy. This can be achieved through methods such as acid-catalyzed hydrogen-deuterium exchange reactions using deuterated water (D₂O) and a suitable catalyst. For instance, a general method for preparing deuterated carbazole compounds involves the use of a hydrofluoric acid catalyst and deuterium water in a solvent like 1,4-dioxane. This approach offers an efficient and cost-effective way to produce deuterated compounds for use as internal standards in quantitative analysis or for metabolic studies.

Once an isotopically labeled version of 2-methyl-7H-dibenzo[a,g]carbazole is synthesized, it can be used as a tracer in various experimental systems. In environmental monitoring, for example, a known amount of the labeled compound can be introduced into a system (e.g., soil, water) to study its degradation pathways, transport, and potential for bioaccumulation. In biological systems, labeled compounds are invaluable for understanding metabolism. For instance, ³H-labeled 7H-dibenzo[c,g]carbazole has been used to study its distribution and excretion in animal models. After administration, the presence of the isotopic label in various tissues and excreta allows for the tracking of the compound and its metabolites.

The analysis of isotopically labeled compounds and their metabolites is typically performed using mass spectrometry (MS) coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). The mass spectrometer can differentiate between the labeled and unlabeled compounds based on their mass-to-charge ratio. This allows for the precise quantification of the parent compound and the identification of its metabolic products. For example, metabolites of DBC have been isolated and identified by comparing their chromatographic and mass spectral data with those of authentic, synthesized standards.

The following table provides examples of isotopically labeled carbazole derivatives that have been synthesized and used in research, illustrating the types of labeling that would be applicable to 2-methyl-7H-dibenzo[a,g]carbazole.

| Compound Name | Isotope | Type of Labeling |

| 7H-Dibenzo[c,g]carbazole-d12 | Deuterium | Fully Deuterated |

| 7H-Dibenzo[c,g]carbazole, ³H-labeled | Tritium | Radio-labeled |

Detailed research findings on the metabolism of DBC provide a blueprint for how isotopically labeled 2-methyl-7H-dibenzo[a,g]carbazole could be used. Studies on DBC have shown that its metabolism primarily leads to the formation of phenolic derivatives. By using an isotopically labeled version of 2-methyl-7H-dibenzo[a,g]carbazole, researchers could similarly identify its specific metabolic pathways, determine the rates of metabolite formation, and investigate the potential for the formation of DNA adducts, which are critical in understanding the compound's potential carcinogenicity. For instance, studies with other derivatives have utilized techniques like phosphorus-32 (B80044) post-labeling to detect DNA adducts, a method that could be enhanced by the use of an isotopically labeled parent compound for internal standardization and recovery correction.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of carbazole (B46965) skeletons often relies on methods that are not environmentally benign. A primary challenge for the future is the development of novel, sustainable synthetic pathways for 2-methyl-7H-dibenzo[a,g]carbazole. Current research into carbazole synthesis is exploring hydroarylation, C-H activation, and various cyclization reactions mediated by a range of catalysts. rsc.org

Recent advancements have demonstrated the synthesis of twisted dibenzocarbazoles through a two-pot, three-step process that avoids the use of precious transition-metal catalysts, thereby lowering costs and environmental impact. acs.orgacs.org These methods, which may involve PTSA·H₂O-catalyzed annulation, offer a template for future work. acs.org The key challenge will be to adapt these modern, greener strategies to achieve the regioselective synthesis of the 2-methyl isomer, ensuring high yields and atom economy while minimizing hazardous waste.

Exploration of New Material Applications with Optimized Performance

Carbazole-containing compounds are recognized for their valuable optoelectronic properties, finding use in pharmaceuticals, bioactive molecules, and as organic optoelectronic materials. acs.org Derivatives have been successfully incorporated into photocatalysis and as delayed-emissive units in polymers. acs.orgrsc.org A significant future direction is to explore the potential of 2-methyl-7H-dibenzo[a,g]carbazole in materials science.

The primary research objective is to determine how the specific placement of the methyl group at the 2-position influences the compound's electronic properties, such as its reduction potential, fluorescence, and phosphorescence. This requires the synthesis of the pure compound to enable its characterization and incorporation into devices like organic light-emitting diodes (OLEDs) or as a novel photocatalyst. A key challenge will be to optimize its performance by fine-tuning its molecular structure to surpass the capabilities of existing carbazole-based materials.

Deeper Elucidation of Biological Mechanisms of Action and Specificity

The biological activity of dibenzocarbazoles is complex and highly dependent on their substitution patterns. The parent compound, 7H-dibenzo[c,g]carbazole (DBC), is a known environmental pollutant and carcinogen. nih.govnih.gov Studies on its methylated derivatives have revealed remarkable tissue-specific carcinogenicity; for instance, N-methyl-DBC primarily targets the skin, while 5,9-dimethyl-DBC is a potent hepatocarcinogen. nih.govnih.gov This specificity is linked to the differential expression of metabolic enzymes, such as Cytochrome P450 (CYP) isoenzymes, in various tissues. nih.govnih.gov

A critical area for future research is to unravel the specific biological mechanisms of 2-methyl-7H-dibenzo[a,g]carbazole. It is currently unknown which tissues it may target or what its carcinogenic potential is. Research must focus on its metabolic activation pathways, the formation of DNA adducts, and its genotoxicity in various cell types. nih.govnih.gov Elucidating which CYP enzymes are responsible for its metabolism will be crucial to understanding its biological impact and organ specificity. nih.gov

| Derivative | Primary Target Organ(s) | Key Biological Effects | Citation(s) |

| 7H-Dibenzo[c,g]carbazole (DBC) | Liver, Skin | Induces mutations and tumors; potent GJIC inhibitor. | nih.govnih.gov |

| N-methyl-DBC | Skin | Sarcomagen; weak AhR inducer and GJIC inhibitor. | nih.govnih.gov |

| 5,9-dimethyl-DBC | Liver | Potent hepatocarcinogen; strong AhR and CYP1A1/1A2 inducer. | nih.govnih.gov |

| 2-methyl-7H-dibenzo[a,g]carbazole | Unknown | Research is needed to determine its specific targets and effects. |

Advanced Computational Modeling for Predictive Research and Design

Addressing the complexities of 2-methyl-7H-dibenzo[a,g]carbazole's properties requires the integration of advanced computational modeling. While experimental work is indispensable, theoretical approaches can significantly accelerate research and provide deep mechanistic insights. Future research should leverage quantum chemical methods, such as Density Functional Theory (DFT), to predict the molecule's electronic structure, spectral properties, and reactivity.

Such models can guide the design of new materials by forecasting how structural modifications would impact optoelectronic performance. In the biological realm, molecular docking and molecular dynamics simulations can predict the binding affinity of 2-methyl-7H-dibenzo[a,g]carbazole and its metabolites to the active sites of metabolic enzymes (e.g., CYPs) and biological receptors like the aryl hydrocarbon receptor (AhR). nih.gov This predictive capability can help prioritize experimental studies, refine hypotheses about mechanisms of action, and design derivatives with desired properties while potentially minimizing toxicity.

Methodological Advances in Environmental Monitoring and Fate Prediction

Given that the parent compound DBC is an environmental pollutant found in byproducts of incomplete combustion, it is crucial to develop robust methods for monitoring 2-methyl-7H-dibenzo[a,g]carbazole. nih.govnih.gov A significant challenge is the development of highly sensitive and selective analytical techniques capable of detecting and quantifying this specific isomer in complex environmental samples, such as air, water, and soil.

Future research should focus on advancing chromatographic techniques (e.g., HPLC) and mass spectrometry to reliably separate 2-methyl-7H-dibenzo[a,g]carbazole from other isomers and related PAHs. nih.gov Furthermore, developing predictive models for its environmental fate is essential. These models would simulate its transport, persistence, bioaccumulation, and degradation pathways (e.g., photolysis and biodegradation) in various ecosystems, allowing for better risk assessment and management strategies. nih.gov

Interdisciplinary Research Integrating Synthesis, Theory, and Application

The multifaceted challenges posed by 2-methyl-7H-dibenzo[a,g]carbazole necessitate a highly integrated, interdisciplinary research approach. Progress is contingent upon the collaboration of scientists from diverse fields.

Synthetic Chemists are needed to devise sustainable and efficient routes to the pure compound. rsc.org

Materials Scientists must then characterize its properties and explore its potential in novel applications. acs.org

Toxicologists and Biologists are essential for dissecting its metabolic pathways and mechanisms of biological activity. nih.govnih.gov

Computational Chemists can provide the theoretical models to predict behavior and guide experimental design.

Environmental Scientists must develop the tools to monitor its presence and predict its fate in the environment. nih.gov

By fostering a collaborative ecosystem where theoretical predictions inform synthetic targets, and where newly synthesized compounds are rigorously tested for both material applications and biological impact, the scientific community can holistically address the research gaps and unlock the full story of 2-methyl-7H-dibenzo[a,g]carbazole.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for carbazole derivatives like 7H-Dibenzo[c,g]carbazole?

- Methodology : Derivatives are typically synthesized via condensation reactions. For example, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with substituted benzaldehydes in absolute ethanol under reflux (4–6 hours), followed by solvent evaporation and filtration . Methyl derivatives may require alkylation steps, though specific protocols for 2-methyl substitution are not detailed in the evidence.

- Key Considerations : Use glacial acetic acid as a catalyst and monitor reaction progress via TLC or HPLC.

Q. How is 7H-Dibenzo[c,g]carbazole characterized structurally and functionally?

- Analytical Techniques :

- UV-Vis Spectroscopy : Absorption maxima in dioxane (e.g., λmax at 254 nm) .

- Chromatography : SH-Rxi™-PAH columns separate carbazoles from PAHs using reverse-phase HPLC .

- Mass Spectrometry : Negative-ion APPI efficiently ionizes carbazoles, with isotopic labeling (e.g., D12) enhancing detection sensitivity .

Q. What is the carcinogenic potential of 7H-Dibenzo[c,g]carbazole?

- Toxicity Profile : Classified as a Group 2B carcinogen (IARC) due to mutagenicity in Salmonella assays (20 µg/plate) and tumor promotion in rodent models (10 mg/kg doses) .

- Testing Methods :

- In vitro : Ames test for mutagenicity .

- In vivo : Skin application in mice to assess tumorigenicity .

Advanced Research Questions

Q. What computational models elucidate the metabolic activation of 7H-Dibenzo[c,g]carbazole in CYP1A1?

- Mechanistic Insights : Molecular docking and density functional theory (DFT) reveal preferential binding to CYP1A1’s active site, favoring epoxidation at the 1,2- and 3,4-positions .

- Regioselectivity : Electron-rich aromatic regions guide metabolic activation, correlating with mutagenic potential .

Q. How do environmental persistence studies resolve contradictions in degradation rates?

- Data Conflicts :

- Soil : Half-life >160 days (resistant to biodegradation) .

- Water : Photolysis occurs under UV light, but adsorption to sediments limits degradation .

- Methodological Adjustments :

- Use isotopically labeled analogs (e.g., <sup>13</sup>C) to track photolysis vs. adsorption in aquatic systems .

- Simulate real-world conditions (e.g., sediment load, pH) to refine half-life estimates .

Q. What integrated approaches assess multi-species toxicity of carbazole derivatives?

- Machine Learning Models : Toxicity endpoints for fish (Danio rerio) and daphnia are predicted using electron ionization mass spectra (EIMS) data and QSTR models .

- In vitro Systems : Rat liver epithelial cells exposed to 5,9-dimethyl derivatives reveal oxidative stress and DNA damage as key tumor-promoting mechanisms .

Data Contradiction Analysis

Q. Why do metabolic studies show conflicting toxicity outcomes for methylated carbazoles?

- Case Study : 5,9-Dimethyl-7H-Dibenzo[c,g]carbazole exhibits higher mutagenicity (0.5 µmol/L in hamster cells) than non-methylated forms .

- Resolution : Methyl groups enhance electrophilicity, increasing DNA adduct formation. Studies using liver microsomes from different species (e.g., human vs. rat) may yield variability due to CYP450 isoform differences .

Key Recommendations for Researchers

- Synthetic Work : Optimize alkylation conditions for methyl derivatives using alkyl halides and phase-transfer catalysts.

- Toxicity Screening : Combine computational CYP450 binding assays with in vivo tumor promotion models.

- Environmental Monitoring : Deploy isotope dilution mass spectrometry (IDMS) to quantify carbazoles in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.